1-Methylquinolinium iodide

Vue d'ensemble

Description

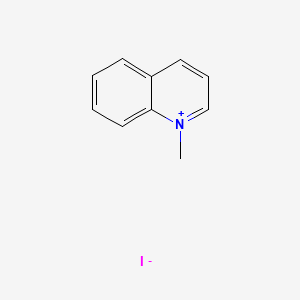

1-Methylquinolinium iodide is an organic compound with the molecular formula C10H10IN. It is a quaternary ammonium salt derived from quinoline, where the nitrogen atom in the quinoline ring is methylated and paired with an iodide ion. This compound is known for its applications in various scientific fields, including chemistry and materials science.

Mécanisme D'action

Target of Action

The primary target of 1-Methylquinolinium iodide, also known as 5-Amino-1-methylquinolinium iodide or NNMTi, is the Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme that plays a crucial role in the methylation of nicotinamide (NAM), a form of vitamin B3, and the regulation of several biological processes including cellular metabolism and epigenetic control .

Mode of Action

This compound acts as a substrate site-targeting inhibitor of NNMT . It binds selectively to the substrate binding sites of the NNMT enzyme, thereby inhibiting its activity . This inhibition reduces the methylation of nicotinamide, leading to changes in cellular metabolism .

Biochemical Pathways

The inhibition of NNMT by this compound affects the NAD+ salvage pathway . This pathway is critical for maintaining the cellular levels of NAD+, a coenzyme involved in redox reactions and cellular metabolism . By inhibiting NNMT, this compound reduces the methylation of nicotinamide, leading to an increase in the availability of nicotinamide for the NAD+ salvage pathway .

Pharmacokinetics

It’s soluble in dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of NNMT by this compound has several effects at the molecular and cellular levels. It reduces lipogenesis in 3T3-L1 cells and decreases the level of 1-methylnicotinamide in adipocytes . It also shows therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis .

Action Environment

One study suggests that it can act as a corrosion inhibitor for mild steel in sulfuric acid , indicating that its action might be influenced by the chemical environment

Analyse Biochimique

Biochemical Properties

1-Methylquinolinium iodide plays a significant role in biochemical reactions, primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme involved in the methylation of nicotinamide, a form of vitamin B3. By inhibiting NNMT, this compound can reduce the levels of 1-methylnicotinamide, a product of NNMT activity. This inhibition has been shown to affect various metabolic pathways, including those related to obesity and cancer .

Cellular Effects

This compound has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipocytes (fat cells), this compound reduces lipogenesis, the process of fat formation, by inhibiting NNMT . This compound also impacts cancer cells by reducing tumor growth and enhancing the effects of certain immunotherapies . Additionally, it has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a crucial molecule in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NNMT. By binding to the active site of NNMT, it inhibits the enzyme’s activity, preventing the methylation of nicotinamide. This inhibition leads to a decrease in the levels of 1-methylnicotinamide and an increase in NAD+ levels . The elevated NAD+ levels enhance cellular energy metabolism and reduce fat accumulation in adipocytes . In cancer cells, the inhibition of NNMT by this compound can lead to reduced tumor growth and increased sensitivity to immunotherapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with no significant degradation observed over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of NNMT and prolonged effects on cellular metabolism and gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at various dosages. In murine models, doses ranging from 5 mg/kg to 60 mg/kg have been tested . At lower doses, the compound has shown therapeutic efficacy in reducing fat accumulation and improving metabolic health without adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function . These findings highlight the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of NNMT. By preventing the methylation of nicotinamide, it affects the NAD+ salvage pathway, leading to increased levels of NAD+ . This increase in NAD+ enhances cellular energy metabolism and reduces fat accumulation in adipocytes . Additionally, the inhibition of NNMT by this compound has been linked to reduced tumor growth and improved outcomes in cancer therapy .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is known to be membrane-permeable, allowing it to enter cells and interact with intracellular targets . The compound can accumulate in specific tissues, including adipose tissue and cancerous tissues, where it exerts its inhibitory effects on NNMT . The distribution of this compound within cells and tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NNMT . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its presence in the cytoplasm allows it to effectively inhibit NNMT and exert its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylquinolinium iodide can be synthesized through the methylation of quinoline. The typical synthetic route involves the reaction of quinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylquinolinium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

Reduction: It can be reduced to form 1-methylquinoline.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Products like 1-methylquinolinium chloride, bromide, or hydroxide.

Oxidation: Various quinolinium derivatives.

Reduction: 1-Methylquinoline.

Applications De Recherche Scientifique

1-Methylquinolinium iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.

Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized as a corrosion inhibitor for metals and as a component in the formulation of specialty chemicals.

Comparaison Avec Des Composés Similaires

- 2-Methylquinolinium iodide

- 4-Methylquinolinium iodide

- 1-Ethylquinolinium iodide

Comparison: 1-Methylquinolinium iodide is unique due to its specific methylation at the nitrogen atom in the quinoline ring. This structural feature influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Activité Biologique

1-Methylquinolinium iodide (MQI) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of MQI, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses based on recent research findings.

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have demonstrated that this compound exhibits strong antibacterial activity against a variety of bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values for MQI against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus range from 0.75 μg/mL to 6 μg/mL. Notably, when combined with β-lactam antibiotics, MQI shows synergistic effects that enhance its antimicrobial efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.75 - 6 |

| Vancomycin-resistant Enterococcus | 0.75 - 6 |

| NDM-1 Escherichia coli | 0.75 - 6 |

The mechanism of action involves the disruption of GTPase activity and polymerization of FtsZ, a protein critical for bacterial cell division, leading to cell death .

Anticancer Activity

2. Inhibition of Tumor Growth

In addition to its antibacterial properties, MQI has been investigated for its anticancer potential. Specifically, the derivative 5-amino-1-methylquinolinium iodide has been shown to inhibit nicotinamide N-methyltransferase (NNMT), which is implicated in tumor growth regulation. Studies indicate that this inhibition significantly reduces tumor size and enhances apoptosis in cancer cells .

The following table summarizes the effects of MQI derivatives on tumor growth:

| Compound | Effect on Tumor Growth | Mechanism of Action |

|---|---|---|

| 5-Amino-1-methylquinolinium iodide | Significant reduction | NNMT inhibition |

| This compound | Moderate inhibition | Induction of apoptosis |

Mechanistic Insights

3. Biochemical Pathways

The biological activity of MQI is linked to its ability to interact with specific biochemical pathways. For instance, the inhibition of NNMT by MQI leads to alterations in metabolic processes that favor apoptosis in cancer cells while promoting muscle stem cell differentiation in aged models . This dual action highlights the compound's potential as a therapeutic agent not only for cancer but also for age-related muscle degeneration.

Case Studies

4. Clinical Relevance

A study focusing on bladder cancer demonstrated that targeting NNMT using MQI derivatives resulted in reduced tumor growth and improved patient prognosis . This finding underscores the clinical relevance of MQI in cancer therapy and suggests further exploration into its use as a treatment modality.

Propriétés

IUPAC Name |

1-methylquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYRDWUKTXFTPN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21979-19-1 (Parent) | |

| Record name | Quinoline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40960098 | |

| Record name | Quinoline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-76-0 | |

| Record name | Quinolinium, 1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylquinolinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline methiodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3743X5VE2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.